methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate is a complex organic compound featuring an indole core, a cyano group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Key Steps:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It can be used in catalytic processes, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Receptor Binding: It can bind to various biological receptors, influencing cellular signaling pathways.
Medicine
Drug Development: The compound is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The cyano group and methanesulfonyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The indole core is crucial for binding to specific sites on proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate: Similar in structure but with variations in the substituents on the indole core.
Indole-3-carboxylates: Compounds with similar indole cores but different ester groups.
Cyanoindoles: Compounds featuring a cyano group on the indole core.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyano and methanesulfonyl groups makes it particularly versatile in synthetic and biological applications.
This compound’s unique structure and reactivity make it a valuable target for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-[(E)-2-cyano-2-methylsulfonylethenyl]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-14(17)13-11(7-9(8-15)21(2,18)19)10-5-3-4-6-12(10)16-13/h3-7,16H,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZIZWZKKRHQF-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C=C(C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)/C=C(\C#N)/S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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